(2S,6S)-2,6-dimethylpiperidine hydrochloride chemical structure and stereochemistry
(2S,6S)-2,6-dimethylpiperidine hydrochloride chemical structure and stereochemistry
An In-Depth Technical Guide to (2S,6S)-2,6-Dimethylpiperidine Hydrochloride
Introduction: The Significance of Chiral Piperidines in Modern Chemistry
The piperidine ring is a ubiquitous scaffold in medicinal chemistry and organic synthesis, forming the core of numerous pharmaceuticals and natural products.[1] Its six-membered saturated heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to modulate pharmacological activity. Within this class of compounds, chiral-substituted piperidines are of paramount importance. The precise spatial arrangement of substituents can dictate the molecule's ability to interact with chiral biological targets like enzymes and receptors, making stereochemical control a critical aspect of drug design and asymmetric synthesis.[1][2]
This guide focuses on a specific, highly valuable stereoisomer: (2S,6S)-2,6-dimethylpiperidine hydrochloride . This compound belongs to the trans diastereomeric pair of 2,6-dimethylpiperidines, which exists as a pair of enantiomers ((2S,6S) and (2R,6R)).[3] Its utility stems from its defined stereochemistry, steric bulk, and its properties as a chiral secondary amine. As a hydrochloride salt, it offers improved stability and handling characteristics compared to the free base. This document provides an in-depth exploration of its structure, stereochemistry, synthesis, and applications for researchers, scientists, and professionals in drug development.
Part 1: Molecular Structure and Stereochemical Landscape
The defining features of (2S,6S)-2,6-dimethylpiperidine hydrochloride are its piperidine core, the specific spatial orientation of the two methyl groups, and the protonation of the ring nitrogen.
Chemical Structure and Chirality
The molecule possesses two stereogenic centers at the C2 and C6 positions.[4][5] In the (2S,6S) enantiomer, both stereocenters have the 'S' configuration according to the Cahn-Ingold-Prelog priority rules. This results in a trans relationship between the two methyl groups, meaning they are on opposite faces of the piperidine ring's average plane. The hydrochloride form exists as an ammonium salt, with the nitrogen atom bearing a positive charge and a chloride ion acting as the counterion.[6]
Caption: Structure of (2S,6S)-2,6-dimethylpiperidinium chloride.
Conformational Analysis: A Tale of Two Isomers
2,6-Dimethylpiperidine can exist as three stereoisomers: the chiral (2S,6S) and (2R,6R) enantiomers (the trans pair), and the achiral (2R,6S) meso compound (the cis isomer).[3] Their conformational preferences are fundamentally different and dictate their utility.
-
trans-(2S,6S)-Isomer: The piperidine ring adopts a chair conformation. To minimize steric strain (specifically 1,3-diaxial interactions), the two bulky methyl groups preferentially occupy diequatorial positions. This locks the molecule into a relatively rigid and predictable conformation.
-
cis-(2R,6S)-Isomer: In the cis isomer, a diequatorial arrangement is not possible. The lowest energy conformation involves one methyl group in an axial position and the other in an equatorial position. This isomer is less sterically hindered than the trans isomer with diaxial methyls, but it is conformationally more flexible.
The rigid, diequatorial conformation of the (2S,6S) isomer is a key reason for its effectiveness as a chiral ligand and base, as it presents a well-defined and predictable steric environment.
Caption: Stereoisomers derived from 2,6-dimethylpyridine (lutidine).
Part 2: Synthesis and Stereoselective Preparation
The commercial synthesis of 2,6-dimethylpiperidine typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine). However, this process predominantly yields the thermodynamically more stable, achiral cis isomer.[3] Obtaining the enantiomerically pure (2S,6S) form requires a dedicated stereoselective strategy.
General Synthetic Approaches
Two primary strategies are employed to access enantiopure (2S,6S)-2,6-dimethylpiperidine:
-
Chiral Resolution: A racemic mixture of trans-2,6-dimethylpiperidine is reacted with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent liberates the desired enantiomer.
-
Asymmetric Synthesis: This "bottom-up" approach constructs the chiral piperidine ring from achiral or simpler chiral precursors using a stereocontrolled reaction sequence. Modern methods often involve intramolecular cyclization of a suitably substituted linear precursor.[1][7] For example, a strategy could involve the asymmetric reduction of an imine or an intramolecular reductive amination of a chiral keto-amine.[7]
Caption: General workflow for the asymmetric synthesis of the target compound.
Example Experimental Protocol: Salt Formation
Causality: Converting the free base to its hydrochloride salt is a standard procedure to improve the compound's stability, crystallinity, and ease of handling. The free base is often a volatile liquid, while the salt is a stable solid.
Protocol: Preparation of (2S,6S)-2,6-Dimethylpiperidine Hydrochloride from the Free Base
-
Dissolution: Dissolve (2S,6S)-2,6-dimethylpiperidine (1.0 eq) in anhydrous diethyl ether (approx. 0.5 M concentration) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acid-base reaction and to promote controlled precipitation of the salt.
-
Acidification: To the stirred solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M solution, 1.05 eq) dropwise. The slow addition prevents localized overheating and ensures uniform salt formation.
-
Precipitation: Upon addition of HCl, the hydrochloride salt will precipitate out of the solution as a white solid.
-
Stirring: Continue stirring the resulting slurry at 0 °C for an additional 30-60 minutes to ensure complete precipitation.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or soluble impurities.
-
Drying: Dry the white solid under high vacuum to remove residual solvent. The product, (2S,6S)-2,6-dimethylpiperidine hydrochloride, should be stored in a desiccator.
Self-Validation: The success of the protocol is confirmed by the formation of a white precipitate and can be validated by measuring the melting point of the dried solid and comparing it to the literature value. Further characterization by NMR spectroscopy would confirm the structure.
Part 3: Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of the compound.
Physicochemical Properties
The following table summarizes key physicochemical properties for the hydrochloride salt and its parent free base.
| Property | (2S,6S)-2,6-Dimethylpiperidine (Free Base) | (2S,6S)-2,6-Dimethylpiperidine HCl |
| Molecular Formula | C₇H₁₅N[8] | C₇H₁₆ClN[6] |
| Molecular Weight | 113.20 g/mol [8] | 149.66 g/mol [6] |
| CAS Number | 40250-84-8[8] | 205652-56-8[9] |
| Appearance | Colorless liquid[10] | White to off-white solid |
| Boiling Point | ~127-128 °C[10] | N/A (decomposes) |
| Density | ~0.84 g/mL at 25 °C[10] | N/A |
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint for the molecule's structure.
| Technique | Expected Signature Features |
| ¹H NMR | - CH₃ protons: A doublet around 1.0-1.3 ppm. - CH-N protons (C2, C6): A multiplet around 2.5-3.0 ppm. - Ring CH₂ protons (C3, C4, C5): Complex multiplets in the region of 1.2-1.9 ppm. - N-H protons: A broad signal, which may exchange with D₂O.[11] |
| ¹³C NMR | - CH₃ carbons: A signal around 20-25 ppm. - C2, C6 carbons: A signal around 50-55 ppm. - C3, C5 carbons: A signal around 30-35 ppm. - C4 carbon: A signal around 25-30 ppm.[6] |
| FTIR | - N-H stretch: A broad band around 3200-3400 cm⁻¹ for the free base; shifts to a broad N⁺-H stretch around 2500-3000 cm⁻¹ for the HCl salt. - C-H stretch: Sharp peaks in the 2850-2960 cm⁻¹ region. |
| Mass Spec (EI) | - Molecular Ion (M⁺) for free base: A peak at m/z = 113. - Major Fragments: Loss of a methyl group (m/z = 98) is a common fragmentation pathway. |
Part 4: Applications in Research and Development
The unique combination of stereochemical purity and steric hindrance makes (2S,6S)-2,6-dimethylpiperidine a powerful tool in asymmetric synthesis and medicinal chemistry.
Chiral Auxiliary and Ligand
As a chiral secondary amine, it can be used as a chiral auxiliary . By temporarily attaching it to an achiral substrate, it can direct the stereochemical course of a subsequent reaction. After the reaction, the auxiliary can be cleaved, leaving behind an enantiomerically enriched product.
More commonly, it serves as a precursor to chiral ligands for metal-catalyzed asymmetric reactions.[12] The nitrogen atom can be functionalized to create bidentate or polydentate ligands. The rigid conformation and bulky methyl groups create a well-defined chiral pocket around the metal center, forcing substrates to approach from a specific direction and thereby inducing high enantioselectivity.[12][13]
Chiral Non-Nucleophilic Base
The nitrogen atom is basic, but the flanking methyl groups provide significant steric hindrance. This makes the parent free base an effective chiral non-nucleophilic base .[14] It can deprotonate acidic substrates without the risk of acting as a nucleophile and causing unwanted side reactions. Its chirality allows it to selectively deprotonate one of two enantiotopic protons, setting the stage for subsequent stereoselective transformations.
Building Block in Drug Discovery
The substituted piperidine motif is a "privileged scaffold" in drug design, appearing in drugs for a wide range of therapeutic areas.[1][15] Incorporating the (2S,6S)-2,6-dimethylpiperidine core can:
-
Enhance Binding Affinity: The specific 3D arrangement of the methyl groups can lead to favorable van der Waals interactions within a protein's binding site, improving potency.
-
Improve Selectivity: The defined stereochemistry can ensure the molecule binds preferentially to its intended target over other related proteins, reducing off-target effects and potential toxicity.
-
Modulate Physicochemical Properties: The lipophilic methyl groups can influence the molecule's solubility, membrane permeability, and metabolic stability.
Part 5: Safety and Handling
As with any chemical reagent, proper handling is essential. The parent compound, 2,6-dimethylpiperidine, is classified as a hazardous substance.
| Hazard Category | Description | Precautionary Measures |
| Flammability | Highly flammable liquid and vapor (for the free base).[16][17] | Keep away from heat, sparks, and open flames. Use in a well-ventilated area.[18][19] |
| Corrosion/Irritation | Causes skin irritation and serious eye irritation.[6][20] | Wear protective gloves, clothing, and eye/face protection.[17][18] |
| Toxicity | May cause respiratory irritation.[6][17] Harmful if swallowed or in contact with skin.[19] | Avoid breathing vapors. Use only outdoors or in a well-ventilated area.[17] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][19] |
Note: While the hydrochloride salt is a solid and less flammable, it should be handled with the same precautions regarding skin, eye, and respiratory irritation.
Conclusion
(2S,6S)-2,6-Dimethylpiperidine hydrochloride is more than just a substituted heterocycle; it is a high-value chiral building block whose utility is deeply rooted in its precise stereochemistry. Its rigid, diequatorial conformation provides a predictable steric environment that is expertly leveraged in asymmetric synthesis, where it functions as a precursor to chiral ligands and as a non-nucleophilic base. For medicinal chemists, it offers a stereochemically defined scaffold for constructing novel therapeutics with potentially enhanced potency and selectivity. A thorough understanding of its structure, properties, and safe handling is essential for unlocking its full potential in the laboratory and beyond.
References
-
Wikipedia. 2,6-Dimethylpiperidine. [Link]
-
PubChem. (2S,6S)-2,6-dimethylpiperidine. [Link]
-
ResearchGate. Chiral organic bases screened. [Link]
-
PubChem. 2,6-Dimethylpiperidine hydrochloride. [Link]
-
Royal Society of Chemistry. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. [Link]
-
National Center for Biotechnology Information (NCBI). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. [Link]
-
SpectraBase. (2R,6S)-2,6-dimethylpiperidine hydrochloride. [Link]
-
SpectraBase. 2,6-Dimethylpiperidine hydrochloride NMR Spectra. [Link]
-
Wikipedia. Chirality (chemistry). [Link]
-
National Center for Biotechnology Information (NCBI). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
LibreTexts. Chirality in Organic Chemistry. [Link]
-
National Center for Biotechnology Information (NCBI). Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). [Link]
-
ChemBK. Cis-2,6-Dimethylpiperidine. [Link]
-
Hilaris Publisher. The Role of Chiral Catalysts in Modern Organic Synthesis. [Link]
-
ResearchGate. Chiral Ligands in Asymmetric Synthesis: Design and Applications. [Link]
-
ResearchGate. Synthesis of piperidine-2,6-dione derivatives. [Link]
-
ResearchGate. Preparation of cis-2,6-disubstituted piperidine. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 4. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,6-Dimethylpiperidine hydrochloride | C7H16ClN | CID 199821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. (2S,6S)-2,6-dimethylpiperidine | C7H15N | CID 6347614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 32166-02-2|cis-2,6-Dimethylpiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 10. chemimpex.com [chemimpex.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
- 15. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. chemscene.com [chemscene.com]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. echemi.com [echemi.com]
